molecular formula C18H20N6O4S3 B10926966 7-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10926966
M. Wt: 480.6 g/mol
InChI Key: WAKDDRMSVXHWSO-UHFFFAOYSA-N
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Description

7-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a unique combination of pyrazole, thiadiazole, and azabicyclo octene structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The pyrazole intermediate can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with acetic anhydride. The thiadiazole intermediate is prepared by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent.

The final compound is obtained by coupling the pyrazole and thiadiazole intermediates with the azabicyclo octene core under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques like chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the azabicyclo octene core can be reduced to form alcohols.

    Substitution: The pyrazole and thiadiazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole or thiadiazole derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiadiazole moieties can bind to active sites of enzymes, inhibiting their activity. The azabicyclo octene core may interact with receptor proteins, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cefazolin: An antibacterial compound derived from 7-amino-cephalosporanic acid.

    Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.

    Indole Derivatives: Explored for their anti-inflammatory and analgesic activities.

Uniqueness

7-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its combination of pyrazole, thiadiazole, and azabicyclo octene structures, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H20N6O4S3

Molecular Weight

480.6 g/mol

IUPAC Name

7-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H20N6O4S3/c1-8-4-9(2)23(22-8)5-12(25)19-13-15(26)24-14(17(27)28)11(6-29-16(13)24)7-30-18-21-20-10(3)31-18/h4,13,16H,5-7H2,1-3H3,(H,19,25)(H,27,28)

InChI Key

WAKDDRMSVXHWSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)C

Origin of Product

United States

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